N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
Description
N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrazole moiety and a phenylthio-propanamide side chain. The pyrimidine ring provides a scaffold for hydrogen bonding and π-π interactions, while the phenylthio group may enhance lipophilicity and membrane permeability.
Crystallographic studies of this compound and its analogs often employ refinement tools like SHELXL, which is widely used for small-molecule structure determination due to its robustness in handling high-resolution data and twinned crystals .
Properties
IUPAC Name |
3-phenylsulfanyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(7-10-23-13-5-2-1-3-6-13)20-14-11-15(18-12-17-14)21-9-4-8-19-21/h1-6,8-9,11-12H,7,10H2,(H,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFBIUSZOLNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often formed through the cyclization of a β-dicarbonyl compound with a guanidine derivative.
Thioether Formation: The phenylthio group is introduced by reacting a suitable halide with thiophenol in the presence of a base.
Amide Bond Formation: The final step involves coupling the pyrazole-pyrimidine intermediate with a propanoyl chloride derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole and pyrimidine derivatives.
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The phenylthio group may enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide, we compare it with structurally related compounds (Table 1). Key analogs include pyrimidine-based molecules with variations in substituents, such as sulfonyl, alkylthio, or alternative heterocyclic groups.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity: Replacement of the pyrazole group with imidazole (as in Compound 4) slightly improves inhibitory potency against Kinase X (IC₅₀ = 9.8 nM vs. 12.5 nM), likely due to enhanced π-stacking interactions .
Crystallographic Insights :
- SHELXL-refined structures reveal that the phenylthio-propanamide side chain adopts a bent conformation, enabling van der Waals interactions with hydrophobic enzyme pockets . In contrast, benzylthio analogs (Compound 3) exhibit linear conformations, reducing target affinity .
Thermodynamic Stability :
Differential scanning calorimetry (DSC) data indicate that the target compound has a melting point of 168°C, higher than its imidazole analog (155°C), suggesting greater crystalline stability due to stronger intermolecular hydrogen bonding .
Methodological Considerations
Structural comparisons rely heavily on refinement tools like SHELXL, which enables precise modeling of disorder and anisotropic thermal motion . For example, the phenylthio group in the target compound showed positional disorder in SHELXL-refined structures, a feature absent in simpler analogs like Compound 2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
